molecular formula C23H23Cl2N3 B14089845 N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B14089845
M. Wt: 412.4 g/mol
InChI Key: HFUOOQMYYVNYNB-ONUIUJJFSA-N
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Description

N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a naphthalenylmethyl group, and a piperazinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves the condensation of 3,4-dichloroacetophenone with 4-(naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the naphthalenylmethyl group contributes to its stability and potential biological activity.

Properties

Molecular Formula

C23H23Cl2N3

Molecular Weight

412.4 g/mol

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H23Cl2N3/c1-17(19-9-10-22(24)23(25)15-19)26-28-13-11-27(12-14-28)16-20-7-4-6-18-5-2-3-8-21(18)20/h2-10,15H,11-14,16H2,1H3/b26-17-

InChI Key

HFUOOQMYYVNYNB-ONUIUJJFSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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